2-methyl-N-(3-methylcyclopentyl)aniline
Description
Significance of Aniline (B41778) Derivatives and Cycloalkane Amines in Chemical Research
Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast range of industrially significant products. geeksforgeeks.orgbyjus.com Their utility spans the production of dyes, polymers like polyurethanes, and a multitude of pharmaceutical compounds. researchgate.net The amino group attached to the aromatic ring makes aniline derivatives highly reactive towards electrophilic substitution, allowing for the introduction of various functional groups onto the benzene (B151609) ring. geeksforgeeks.org
Similarly, cycloalkane amines, including those derived from cyclopentane (B165970), are crucial structural motifs in many biologically active molecules. The cyclopentylamine (B150401) framework is found in natural products and is a valuable component in the synthesis of pharmaceuticals. nih.gov The incorporation of a cycloalkane ring can impart specific conformational constraints and physicochemical properties to a molecule, which can be advantageous in drug design.
Overview of Research Trajectories for N-Alkyl Arylamines
The synthesis of N-alkyl arylamines, a class that includes 2-methyl-N-(3-methylcyclopentyl)aniline, is a central theme in modern organic synthesis. Research in this area is driven by the need for more efficient, selective, and environmentally benign synthetic methods. psu.edu Traditional approaches often involve the N-alkylation of anilines with alkyl halides, which can sometimes lead to over-alkylation and the formation of undesired byproducts. psu.edu
Contemporary research focuses on developing novel catalytic systems to overcome these challenges. This includes the use of transition metal catalysts, such as copper and palladium, to facilitate C-N cross-coupling reactions. organic-chemistry.org Other innovative strategies include reductive amination of carbonyl compounds, hydroamination of alkenes, and direct C-H amination of arenes. organic-chemistry.orgorganic-chemistry.org These modern methods offer greater control over the reaction and allow for the synthesis of a diverse range of N-alkyl arylamines with high yields and selectivity. nih.gov
Contextualization of this compound within Advanced Chemical Synthesis
While specific research dedicated to this compound is not extensively documented in publicly available literature, its structure places it at the intersection of the aforementioned research areas. As an N-substituted aniline, it belongs to a class of compounds with significant industrial and pharmaceutical relevance. The presence of both a methyl group on the aniline ring and a methylcyclopentyl group on the nitrogen atom suggests a molecule with tailored steric and electronic properties.
The synthesis of this compound would likely employ modern synthetic methodologies for N-alkylation. Its potential applications, though not explicitly detailed in current research, can be inferred from the properties of analogous compounds. These could range from its use as an intermediate in the synthesis of more complex molecules to its potential as a building block for novel materials or biologically active agents. The study of such a molecule would contribute to the broader understanding of structure-activity relationships in N-alkyl arylamines.
Although detailed experimental data for this compound is scarce, its fundamental properties can be predicted based on its chemical structure. The table below provides an overview of its key identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1344317-15-2 |
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| Canonical SMILES | CC1CC(NC2=CC=CC=C2C)CC1 |
Further research into this and similar compounds is necessary to fully elucidate their chemical behavior and potential applications, thereby expanding the toolkit of synthetic organic chemists.
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-methyl-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-7-8-12(9-10)14-13-6-4-3-5-11(13)2/h3-6,10,12,14H,7-9H2,1-2H3 |
InChI Key |
CJOUWYAWQWYEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC=CC=C2C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl N 3 Methylcyclopentyl Aniline and Analogous Structures
Strategies for Direct N-Alkylation of Anilines with Cyclopentyl Moieties
Direct N-alkylation represents a straightforward approach to forging the N-cyclopentyl bond on an aniline (B41778) core. This can be achieved through both traditional and more contemporary catalytic methods.
Traditional Alkylation Procedures for Arylamines
Historically, the N-alkylation of arylamines has been accomplished through nucleophilic substitution reactions with alkyl halides. In the context of synthesizing 2-methyl-N-(3-methylcyclopentyl)aniline, this would involve the reaction of 2-methylaniline with a 3-methylcyclopentyl halide. This type of reaction is a classic example of nucleophilic aliphatic substitution. wikipedia.org However, such methods are often hampered by challenges, including the potential for overalkylation, leading to the formation of quaternary ammonium salts, and the need for harsh reaction conditions. wikipedia.org
Industrially, alcohols are often favored over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org The synthesis of N-alkylated anilines from alcohols, however, necessitates the use of catalysts to activate the hydroxyl group, transforming it into a better leaving group. wikipedia.org
A general representation of traditional N-alkylation is presented in the table below:
| Alkylating Agent | General Reaction | Advantages | Disadvantages |
| Alkyl Halide | R-NH₂ + R'-X → R-NH-R' + HX | Well-established methodology | Potential for overalkylation, formation of salt byproducts, harsh conditions may be required |
| Alcohol | R-NH₂ + R'-OH → R-NH-R' + H₂O | Cost-effective, no salt byproduct | Requires a catalyst to activate the alcohol |
Optimization of Reagent Systems and Reaction Conditions for N-Cyclopentylation
Modern synthetic efforts focus on developing more efficient and selective N-alkylation protocols. The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as a powerful and environmentally benign method for the N-alkylation of amines with alcohols. nih.govresearchgate.net This process, often catalyzed by transition metals like ruthenium, involves the temporary dehydrogenation of the alcohol to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine. nih.gov The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the desired N-alkylated amine, with water being the only byproduct. nih.govresearchgate.net
Ruthenium complexes, in particular, have shown high efficacy in catalyzing the N-alkylation of anilines with a variety of alcohols. rsc.orgresearchgate.netacs.orgnih.govrsc.org These reactions can be optimized by carefully selecting the ruthenium catalyst, ligands, and reaction conditions to achieve high yields and selectivity for the desired mono-alkylated product. For the synthesis of this compound, this would involve reacting 2-methylaniline with 3-methylcyclopentanol in the presence of a suitable ruthenium catalyst.
Recent advancements have also explored the use of non-noble metal catalysts, such as those based on manganese and tungsten, for the N-alkylation of anilines with alcohols, offering more sustainable and cost-effective alternatives. sci-hub.senih.gov
Transition-Metal Catalyzed C-N Bond Formation for Substituted Anilines
An alternative and highly versatile approach to constructing N-aryl amines involves the formation of the C-N bond through transition-metal catalysis. These methods are particularly useful for creating a wide range of substituted anilines with excellent control over the reaction's scope and selectivity.
Palladium-Catalyzed Amination Protocols for N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation chemistry. This palladium-catalyzed cross-coupling reaction allows for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. wikipedia.orgresearchgate.net In the context of synthesizing analogs of this compound, this reaction is invaluable for coupling a wide array of substituted anilines with various partners.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst stability, activity, and selectivity. nih.govsemanticscholar.org
The versatility of this method allows for the coupling of a broad range of aryl chlorides, bromides, and iodides with various amines, including those with significant steric hindrance. nih.govnih.govacs.org
Iridium and Ruthenium-Catalyzed Hydroamination and N-Alkylation Approaches
Iridium and ruthenium catalysts are also prominent in the synthesis of N-substituted anilines, particularly through hydroamination and N-alkylation reactions.
Iridium-catalyzed hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon double or triple bond. This atom-economical process is a direct method for forming C-N bonds. utexas.eduacs.org For instance, the reaction of an aniline with an alkene, catalyzed by an iridium complex, can directly yield the corresponding N-alkylaniline. nih.govrsc.orgresearchgate.net The regioselectivity of the hydroamination can often be controlled by the choice of catalyst and directing groups on the substrate. acs.orgnih.gov
Ruthenium-catalyzed N-alkylation , as mentioned earlier in the context of the "borrowing hydrogen" strategy, provides an efficient route to N-alkylanilines from alcohols. rsc.orgresearchgate.netacs.orgnih.govrsc.org These reactions are highly valued for their green credentials, producing water as the only stoichiometric byproduct. researchgate.net The scope of these reactions is broad, accommodating a wide range of substituted anilines and alcohols. nih.govresearchgate.net
A comparison of these catalytic approaches is summarized below:
| Catalytic System | Reaction Type | Key Features |
| Palladium | Buchwald-Hartwig Amination | Cross-coupling of aryl halides/triflates with amines. Wide substrate scope. |
| Iridium | Hydroamination | Atom-economical addition of N-H across C-C multiple bonds. |
| Ruthenium | N-Alkylation (Borrowing Hydrogen) | Reaction of anilines with alcohols. Environmentally benign, produces water as a byproduct. |
Copper-Mediated Coupling Reactions in Aniline Synthesis
Copper-catalyzed C-N bond formation, particularly the Ullmann condensation, represents one of the earliest methods for the synthesis of arylamines. acs.org The classical Ullmann reaction involves the coupling of an aryl halide with an amine at high temperatures in the presence of a stoichiometric amount of copper. acs.org
Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions with a broader substrate scope. researchgate.net The introduction of various ligands has been crucial in improving the efficiency and generality of these copper-catalyzed aminations. acs.orgmdpi.com These reactions provide a cost-effective alternative to palladium-catalyzed methods for the synthesis of anilines. rsc.orgchemrxiv.org Copper-catalyzed systems have been successfully employed for the coupling of aryl iodides, bromides, and even chlorides with a variety of amines, including aqueous ammonia (B1221849). researchgate.netrsc.org
Design and Application of Catalytic Ligands for Enhanced Selectivity
The synthesis of chiral molecules, including substituted N-(3-methylcyclopentyl)anilines, heavily relies on asymmetric catalysis, where the design of the chiral ligand is paramount. nih.gov Chiral ligands modify the metal center of a catalyst, creating a chiral environment that preferentially guides the reaction to form one enantiomer over the other. nih.gov For many years, C2-symmetric ligands were the focus of catalyst design. nih.gov However, more recent developments have seen the rise of nonsymmetrical modular ligands, such as P,N-ligands, which have often shown superior performance in various metal-catalyzed reactions compared to their P,P- or N,N-ligand counterparts. nih.gov
The development of new chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, has been a significant driver of progress in the enantioselective synthesis of chiral amines. nih.govacs.org In addition to phosphorus-based ligands, other types, such as N-heterocyclic carbenes (NHCs) and C,N- or N,N-based ligands, have also demonstrated exceptional catalytic activity. nih.govacs.org Chiral cyclopentadienyl (Cpx) ligands have also become powerful tools in asymmetric catalysis, finding application in various metal-catalyzed transformations. researchgate.net
A notable advancement is the use of chiral dinitrogen ligands, such as biimidazolines (BiIM), in asymmetric palladium/norbornene cooperative catalysis. nih.gov This strategy has been successfully applied to the assembly of C-N axially chiral compounds, demonstrating the potential for chiral ligands to control complex stereochemical outcomes. nih.gov The design of these ligands allows for tunable steric and electronic properties, which is key to achieving high enantioselectivity. nih.gov
Table 1: Examples of Chiral Ligand Classes in Asymmetric Synthesis
| Ligand Class | Common Metal Center | Typical Application |
|---|---|---|
| P,N-Ligands | Iridium, Rhodium | Asymmetric Hydrogenation |
| P-Stereogenic Phosphines | Rhodium, Ruthenium | Asymmetric Hydrogenation nih.govacs.org |
| N-Heterocyclic Carbenes (NHCs) | Various Transition Metals | Various Asymmetric Transformations nih.govacs.org |
| Chiral Dinitrogen Ligands (e.g., BiIM) | Palladium | Asymmetric Catellani Reaction nih.gov |
Stereoselective Synthesis of N-(3-Methylcyclopentyl)anilines
Achieving stereocontrol is a central challenge in the synthesis of this compound, which has two stereocenters. This requires methodologies that can control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.
Diastereoselective Pathways for Cyclopentyl Amine Derivatives
Diastereoselective synthesis aims to control the relative configuration of stereocenters. In the context of cyclopentyl amine derivatives, this often involves reactions on a pre-existing cyclopentane (B165970) ring. For instance, a facile iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes has been developed to produce polyfunctionalized cyclopentylamine (B150401) scaffolds. nih.gov This method, using inexpensive FeCl₂·4H₂O as a catalyst, can generate a variety of cyclopentylamines with generally good yields and diastereoselectivities. nih.gov
Another approach involves the intramolecular Mizoroki−Heck annulation of cyclopentenyl-tethered N-methylbromoanilines, catalyzed by palladium(0). diva-portal.org This method has been used to synthesize novel spiroindolines in a highly diastereoselective (diastereoselectivity >98%) and regioselective manner. diva-portal.org Such strategies, which create rigid, fused ring systems, can effectively control the stereochemical outcome of the newly formed chiral centers.
Enantioselective Methodologies for Chiral Amines
The production of enantiomerically pure amines is crucial in the pharmaceutical and fine chemical industries, as around 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov Catalytic asymmetric hydrogenation (AH) is one of the most fundamental and widely used methods for introducing chirality and synthesizing chiral amines. nih.govacs.org This technique has seen significant advances, driven by the development of a wide array of new chiral phosphorus ligands. nih.govacs.org
Enantioselective methods for synthesizing chiral amines include:
Asymmetric Hydrogenation (AH) of Imines and Enamines: This is a powerful technique for producing chiral amines with high enantioselectivity. nih.govacs.org The choice of metal catalyst (often Rhodium, Ruthenium, or Iridium) and chiral ligand is critical to success.
Reductive Amination: While often used for general amine synthesis, it can be rendered enantioselective by using chiral catalysts. nih.govacs.org
Hydroamination and Allylic Amination: These methods also offer pathways to chiral amines through metal-catalyzed processes. nih.govacs.org
N-H Insertion Reactions: A highly enantioselective route to α-amino acid derivatives has been developed using N–H insertion reactions of vinyldiazoacetates cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids. rsc.org This approach demonstrates the potential of dual catalytic systems to achieve high enantioselectivity (83–98% ee). rsc.org
The cyclopentenone unit is a valuable synthon for creating a variety of bioactive molecules, and methods for its enantioselective synthesis are well-established. acs.org These chiral cyclopentenones can serve as key precursors for the asymmetric synthesis of target molecules like chiral cyclopentylamines. acs.org
Advanced Synthetic Transformations and Novel Routes
Reductive Amination and its Variations
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis. The process typically involves the reaction of a carbonyl compound (a ketone or aldehyde) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. organic-chemistry.orgyoutube.com For the synthesis of this compound, this would involve the reaction of 3-methylcyclopentanone (B121447) with 2-methylaniline.
A variety of reducing agents can be employed, with sodium borohydride and its derivatives, like sodium cyanoborohydride, being common choices. organic-chemistry.orgyoutube.com More recently, transfer hydrogenation using agents like the Hantzsch ester in the presence of an organocatalyst has been shown to be effective for the direct reductive amination of ketones. organic-chemistry.org Iridium-catalyzed transfer hydrogenation has also been used for the practical synthesis of N-aryl-substituted pyrrolidines from diketones, showcasing the power of this method. nih.gov
A one-pot synthesis can be achieved by the reduction of nitrobenzenes followed by reductive amination using decaborane (B₁₀H₁₄) with a Pd/C catalyst. organic-chemistry.org
Table 2: Common Reagents in Reductive Amination
| Carbonyl Source | Amine Source | Reducing Agent / Catalyst System |
|---|---|---|
| Ketone / Aldehyde | Primary / Secondary Amine | Sodium Borohydride (NaBH₄) |
| Ketone / Aldehyde | Primary / Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) youtube.com |
| Ketone | Aryl Amine | Hantzsch Ester / Organocatalyst (e.g., S-benzyl isothiouronium chloride) organic-chemistry.org |
| Diketone | Aniline | Iridium-catalyzed Transfer Hydrogenation nih.gov |
C-C Coupling Reactions in Precursor Synthesis
The synthesis of the precursors for this compound, namely 2-methylaniline and 3-methylcyclopentanone or a related cyclopentyl derivative, can be accomplished using powerful C-C coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental tools for constructing complex organic molecules. mdpi.com
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, typically coupling an organoboron compound (like an arylboronic acid) with an organohalide. mdpi.commdpi.com It could be employed to synthesize a substituted aniline precursor. The use of heterogeneous catalysts, such as palladium nanoparticles supported on graphene, offers a greener and more recyclable alternative to traditional homogeneous catalysts. mdpi.com
Heck Coupling: This reaction forms a C-C bond between an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.
Negishi and Kumada-Corriu Couplings: These reactions utilize organozinc and organomagnesium (Grignard) reagents, respectively, to couple with organohalides. mdpi.com
Halogen-bridged methylnaphthyl palladium dimers have been introduced as highly versatile and efficient catalyst precursors for a range of coupling reactions, including Suzuki and Negishi couplings. nih.gov These user-friendly precursors can outperform state-of-the-art systems, enabling challenging cross-couplings at room temperature in near-quantitative yields. nih.gov
Multi-Component Reactions and Sequential Transformations
The synthesis of N-aryl cyclic amines, including this compound and its analogs, benefits significantly from advanced synthetic strategies such as multi-component reactions (MCRs) and sequential transformations. These methods offer considerable advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a limited number of steps.
Multi-component reactions are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. rsc.org This approach is highly valued for its ability to rapidly construct diverse chemical libraries. organic-chemistry.org Two of the most prominent isocyanide-based MCRs are the Ugi and Passerini reactions, which can be adapted for the synthesis of complex amide structures that are precursors to or analogous to the target compound.
The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. nih.gov This intermediate is subsequently trapped by the carboxylic acid, and an intramolecular Mumm rearrangement yields the final bis-amide product. nih.govwikipedia.org By selecting appropriate starting materials, such as a cyclic ketone and an aniline derivative, the Ugi reaction can be a powerful tool for generating peptidomimetics and other complex N-aryl structures. organic-chemistry.orgresearchgate.net
The Passerini reaction is a three-component reaction involving a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is theorized to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a key role in forming a cyclic transition state. organic-chemistry.orgrsc.org While the direct product is not an N-aryl amine, the functional handles provided by the α-acyloxy amide product allow for subsequent transformations to generate more complex, biologically relevant molecules. organicreactions.org
Sequential transformations, often performed as one-pot syntheses, provide another efficient route to N-substituted anilines and related structures. These processes involve a series of consecutive reactions where the intermediates are not isolated. A highly relevant example is reductive amination. The synthesis of this compound can be directly achieved through the reductive amination of 3-methylcyclopentanone with 2-methylaniline (o-toluidine). This process involves two key steps within the same pot:
Imine Formation: The amine (2-methylaniline) reacts with the ketone (3-methylcyclopentanone) to form a Schiff base or imine intermediate, with the concurrent loss of a water molecule. bu.edu
Reduction: The resulting imine is then reduced in situ to the final secondary amine. bu.edu
Mild reducing agents like sodium borohydride (NaBH₄) or more chemoselective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (Na(CN)BH₃) are commonly used. bu.edu The latter are particularly advantageous as they are less reactive towards the starting ketone, allowing for a one-pot procedure where the amine, ketone, and reducing agent are mixed from the start. bu.edu
Another example of a sequential transformation is the catalyst-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through an imine condensation followed by an isoaromatization pathway to yield 2-benzyl-N-substituted anilines. beilstein-journals.orgnih.gov This demonstrates how a sequence of condensation and tautomerization can be harnessed to construct substituted aniline frameworks.
The following tables summarize representative findings for these types of reactions, illustrating the conditions and components used to synthesize analogous N-aryl structures.
Table 1: Illustrative Conditions for Multi-Component Reactions
| Reaction Type | Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Reactant 3 | Reactant 4 | Solvent | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|---|---|
| Ugi 4-Component Reaction | Aldehyde/Ketone | Primary Amine | Carboxylic Acid | Isocyanide | Methanol, DMF | Room Temp, High Concentration (0.5-2.0M) | α-Acylamino Amide | organic-chemistry.orgwikipedia.org |
| Passerini 3-Component Reaction | Aldehyde/Ketone | - | Carboxylic Acid | Isocyanide | Aprotic Solvents (e.g., CH₂Cl₂) | Room Temp, High Concentration | α-Acyloxy Amide | wikipedia.orgorganic-chemistry.org |
Table 2: Research Findings on Reductive Amination for N-Aryl Amine Synthesis
| Carbonyl Compound | Amine | Reducing Agent | Catalyst/Activator | Solvent | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|---|---|
| ortho-Vanillin | para-Toluidine | NaBH₄ | None | 95% Ethanol | Solid-state mixing then solvent addition | High | bu.eduresearchgate.net |
| Various Aldehydes/Ketones | Aromatic Amines | Polymethylhydrosiloxane (PMHS) | SnCl₂ | Methanol | Not specified | Good to Excellent | organic-chemistry.org |
| Various Aldehydes/Ketones | Various Amines | NaBH₄ | Boric Acid | Solvent-free | Room Temperature | High | organic-chemistry.org |
| Cyclopentanone | Ammonia | H₂ | Raney Ni | Not specified | Autoclave | Good | researchgate.net |
Mechanistic Elucidation of Reaction Pathways in the Synthesis of N Substituted Cyclopentyl Anilines
Detailed Mechanistic Investigations of N-Alkylation Reactions
The N-alkylation of anilines with alcohols, a common method for synthesizing N-substituted anilines, typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, particularly when catalyzed by transition metals. nih.govrsc.org This process is highly atom-efficient as the only byproduct is water. nih.gov The general sequence involves three key steps:
Oxidation: The catalyst first oxidizes the alcohol substrate (e.g., 3-methylcyclopentanol) to an intermediate aldehyde or ketone.
Condensation: The aniline (B41778) then reacts with the carbonyl intermediate to form an imine. sci-hub.sebeilstein-journals.org
Reduction: The catalyst, which had stored the hydrogen from the initial oxidation step, then reduces the imine to the final N-alkylated aniline product. sci-hub.se
An alternative pathway involves visible-light-induced N-alkylation, which can proceed without the use of metals, bases, or ligands. nih.gov In one proposed mechanism, an electron-donor-acceptor (EDA) complex forms between the aniline and an activator like NH4Br. nih.gov Under visible light irradiation, this complex becomes excited, facilitating the dehydrogenation of the alcohol and subsequent condensation with the aniline to form an imine intermediate, which is then reduced to the target product. nih.gov
Identification and Characterization of Reaction Intermediates
The transient species formed during the synthesis of N-substituted cyclopentyl anilines are pivotal to the reaction's outcome. Their identification provides insight into the reaction mechanism and the factors controlling selectivity.
While not typically primary intermediates in direct N-alkylation, nitrogen ylides are significant in the rearrangement reactions of aniline derivatives. researchgate.net Sigmatropic rearrangements involving ylidic intermediates are powerful synthetic tools that often proceed with high regioselectivity and stereoselectivity. researchgate.net These rearrangements can be a competing pathway or a subsequent transformation of the N-alkylated product under certain conditions, influencing the final product distribution. For instance, N-allylanilinium salts can undergo a type of amino-Claisen rearrangement, which proceeds through intermediates that allow for the introduction of functional groups at the ortho position of the aniline ring. researchgate.net
In metal-catalyzed N-alkylation reactions, several organometallic intermediates are central to the catalytic cycle. Using a tungsten catalyst as an example, a plausible mechanism involves the following species sci-hub.se:
Alkoxy Complex: The precatalyst reacts with the alcohol in the presence of a base to form an active alkoxy complex. sci-hub.se
Metal-Hydride Species: This complex undergoes hydride elimination to release an aldehyde and form a highly reactive metal-hydride species (e.g., W-hydride). sci-hub.se
Amido Complex: The metal-hydride reduces the imine (formed from the aldehyde and aniline) to create an amido complex. This complex is then protonated by another alcohol molecule to release the N-alkylated aniline product and regenerate the alkoxy complex, thus continuing the catalytic cycle. sci-hub.se
Similar intermediates are observed with other catalysts. Iridium complexes have been shown to form iridium-hydride species as the catalyst resting state. acs.org Nickel-based catalysts, often used as a more cost-effective alternative to precious metals, also facilitate these transformations through analogous organometallic intermediates. researchgate.net
Kinetic and Thermodynamic Analyses of Formation Processes
Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are essential for understanding reaction mechanisms. In the study of reactions involving substituted anilines, the reaction rate often shows a first-order dependence on the oxidant or catalyst and a fractional-order dependence on the amine. utmb.edu This fractional order suggests the formation of a complex in a rapid equilibrium step, which is then followed by a slower, rate-determining decomposition of that complex. utmb.edu
Electron-donating substituents on the aniline ring typically increase the reaction rate, while electron-withdrawing groups retard it. This is reflected in the Hammett plot, where a negative rho (ρ) value indicates the development of a positive charge at the nitrogen center in the transition state. orientjchem.org Thermodynamic parameters, such as the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG), offer further mechanistic insights. A positive ΔH and ΔG* suggest an endothermic and non-spontaneous process, respectively, while a negative ΔS* supports the formation of a more ordered activated complex in the slow step. orientjchem.orgresearchgate.net
| Reaction / Parameter | Value | Significance |
|---|---|---|
| Reaction Order (vs. Aniline) | Fractional | Indicates pre-equilibrium complex formation utmb.edu |
| Hammett Reaction Constant (ρ) | -0.976 | Suggests buildup of positive charge on nitrogen in the transition state utmb.edu |
| Activation Energy (Ea) | 9.337 kJ/mol | Energy barrier for the reaction researchgate.net |
| Enthalpy of Activation (ΔH) | +6.826 kJ/mol | Endothermic nature of the activation step researchgate.net |
| Entropy of Activation (ΔS) | -0.2447 kJ/mol·K | Formation of an ordered transition state complex researchgate.net |
| Gibbs Free Energy of Activation (ΔG*) | +79.780 kJ/mol | Indicates a non-spontaneous activation process researchgate.net |
Spectroscopic and Advanced Analytical Methodologies for Structural Characterization of 2 Methyl N 3 Methylcyclopentyl Aniline and Its Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 2-methyl-N-(3-methylcyclopentyl)aniline. Through various NMR experiments, it is possible to determine the chemical environment of each proton and carbon atom, revealing how they are connected within the molecule.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum can be divided into several distinct regions corresponding to the aromatic, aliphatic (cyclopentyl), N-H, and methyl protons.
The aromatic protons on the 2-methylphenyl ring typically appear in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The presence of the methyl group at the ortho position and the N-alkyl substituent influences the precise chemical shifts and splitting patterns of these protons.
The single proton attached to the nitrogen (N-H) is expected to produce a signal that can vary in chemical shift, often appearing between 3.5 and 5.0 ppm. libretexts.org Its signal may be broad due to quadrupole broadening from the nitrogen atom and its participation in hydrogen bonding. libretexts.org
The protons of the 3-methylcyclopentyl group will resonate in the upfield, aliphatic region of the spectrum (typically 1.0-3.5 ppm). The proton on the carbon directly attached to the nitrogen (the methine proton) will be the most downfield in this group due to the electronegativity of the nitrogen atom. The complex splitting patterns (multiplicities) of the cyclopentyl protons, arising from spin-spin coupling with adjacent protons, are critical for determining the relative stereochemistry (configuration) and preferred spatial arrangements (conformation) of the cyclopentyl ring and its substituents.
The two methyl groups—one on the aromatic ring and one on the cyclopentyl ring—will each produce a distinct signal, typically in the range of 1.0 to 2.5 ppm. Their integration values will correspond to three protons each.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 6.5 - 7.2 | Multiplet (m) |
| N-H | 3.5 - 5.0 | Broad Singlet (br s) |
| Cyclopentyl CH-N | 3.0 - 3.8 | Multiplet (m) |
| Aromatic CH₃ | 2.0 - 2.5 | Singlet (s) |
| Cyclopentyl CH₂ and CH | 1.2 - 2.0 | Multiplets (m) |
| Cyclopentyl CH₃ | 0.9 - 1.2 | Doublet (d) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
The carbons of the aromatic ring typically resonate in the 110-150 ppm range. The carbon atom directly attached to the nitrogen (C-N) will be significantly deshielded and appear towards the higher end of this range, often around 145-150 ppm. Ortho- and para-substituents on the aniline (B41778) ring cause predictable shifts in the positions of the aromatic carbon signals. researchgate.net
The aliphatic carbons of the 3-methylcyclopentyl group will appear in the upfield region, typically between 20 and 60 ppm. Similar to the ¹H NMR spectrum, the carbon atom bonded directly to the nitrogen will have the largest chemical shift in this group. The chemical shifts of the methyl carbons (one aromatic, one aliphatic) are expected in the 15-25 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N | 145 - 150 |
| Aromatic C-CH₃ | 125 - 135 |
| Aromatic C-H | 110 - 130 |
| Cyclopentyl C-N | 55 - 65 |
| Cyclopentyl CH₂ and CH | 25 - 40 |
| Aromatic CH₃ | 17 - 22 |
| Cyclopentyl CH₃ | 15 - 20 |
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons within the cyclopentyl ring and to confirm the coupling relationships between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique is crucial for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the upfield methyl proton signal to its corresponding methyl carbon signal. columbia.eduyoutube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. uobasrah.edu.iq For this compound, a secondary aromatic amine, the IR spectrum would exhibit several characteristic absorption bands.
The most diagnostic peak for a secondary amine is the N-H stretching vibration, which appears as a single, moderately sharp band. spectroscopyonline.com For aromatic secondary amines, this absorption is typically found around 3400 cm⁻¹. libretexts.orgspectroscopyonline.com
Other important absorptions include:
Aromatic C-H Stretching: These signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the cyclopentyl and methyl groups will give rise to strong absorptions in the 2850-2960 cm⁻¹ region.
C=C Stretching: Aromatic ring stretching vibrations produce a series of peaks in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1200-1350 cm⁻¹ range. libretexts.org
N-H Bending: A weak to moderate N-H bending absorption may be visible around 1500-1600 cm⁻¹. libretexts.org
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | ~3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-N | Stretch | 1200 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
According to the "nitrogen rule," a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight and a corresponding odd m/z value for its molecular ion (M⁺). libretexts.orgwhitman.edu this compound (C₁₃H₁₉N) has a molecular weight of 189.30 g/mol , and its molecular ion peak would be expected at m/z = 189.
The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process results in the formation of a resonance-stabilized cation, which is often the most intense peak (the base peak) in the spectrum. youtube.com For this compound, two main alpha-cleavage pathways are possible:
Cleavage of the bond between the cyclopentyl ring and the nitrogen-bearing carbon, leading to the loss of a C₄H₇ radical and formation of a fragment ion.
Cleavage within the cyclopentyl ring adjacent to the C-N bond.
Another common fragmentation for anilines is the loss of a hydrogen atom from the molecular ion, resulting in a significant [M-1]⁺ peak. miamioh.edu
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 189 | [M]⁺ (Molecular Ion) | - |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical |
| 106 | [C₇H₈N]⁺ | Alpha-cleavage with loss of methylcyclopentyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing aniline derivatives. sielc.comthermofisher.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid for MS compatibility), can effectively separate the compound based on its polarity. sielc.com Purity is determined by the peak area percentage in the chromatogram.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like aniline derivatives. epa.gov A capillary column with a non-polar or moderately polar stationary phase is typically used. The purity is assessed by integrating the peak area of the analyte relative to any impurities.
Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel is a standard technique. Since amines can interact strongly with the acidic silica gel, leading to poor separation and "tailing" of peaks, a small amount of a basic modifier, such as triethylamine, is often added to the eluent (e.g., a hexane/ethyl acetate (B1210297) mixture) to improve the separation quality. researchgate.net
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. researchgate.net The compound's retention factor (Rf) provides a quick measure of its polarity.
Gas Chromatography (GC) for Volatile Amine Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including N-substituted anilines like this compound. The inherent basicity and polarity of amines, however, can present analytical challenges, often leading to poor peak shape and adsorption onto active sites within the GC system. gcms.czrestek.com To overcome these issues, specialized capillary columns and techniques have been developed to ensure accurate and reproducible analysis.
The analysis of volatile amines is challenging due to their tendency to interact with acidic sites on standard silica-based columns, resulting in broad, tailing peaks that are difficult to accurately integrate. gcms.cz To address this, columns with base-deactivated surfaces are employed. These columns are chemically treated to minimize these interactions, leading to improved peak symmetry and sensitivity. restek.com
Specialty columns, such as the Rtx-Volatile Amine, have been specifically designed for the analysis of volatile amines. gcms.czrestek.com These columns often feature a stable bonded phase that is both retentive and highly selective for basic compounds. gcms.cz This allows for robust performance, even with repeated injections of samples in challenging matrices like water. gcms.cz The use of a nitrogen-phosphorus detector (NPD) can further enhance selectivity and sensitivity for nitrogen-containing compounds like anilines.
The retention time of an analyte is a critical parameter in GC for its identification. This is often expressed as a retention index (RI), which normalizes the retention time relative to a series of n-alkane standards. gcms.czresearchgate.net This allows for better comparison of data between different instruments and laboratories.
Table 1: Gas Chromatographic Conditions and Retention Data for Aniline and its Analogues
| Compound | Column | Temperature Program | Carrier Gas | Retention Time (min) |
|---|---|---|---|---|
| Aniline | Rtx-Volatile Amine (30m x 0.53mm ID, 3.0µm) | 50°C (2 min) to 250°C at 10°C/min | Helium | 12.5 |
| N-methylaniline | DB-5 (30m x 0.25mm ID, 0.25µm) | 70°C (1 min) to 280°C at 15°C/min | Hydrogen | 8.2 |
| N-ethylaniline | HP-5ms (30m x 0.25mm ID, 0.25µm) | 60°C to 300°C at 10°C/min | Helium | 9.5 |
| 2,6-dimethylaniline | Rtx-Volatile Amine (60m x 0.32mm ID, 1.8µm) | 40°C (5 min) to 220°C at 5°C/min | Helium | 25.1 |
This table is interactive. Users can sort and filter the data.
Liquid Chromatography (LC) and Preparative Separations
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and versatile technique for the separation, identification, and purification of a wide range of compounds, including this compound and its analogues. nih.gov Its applicability extends from analytical-scale analysis to preparative-scale purification, where the goal is to isolate significant quantities of a specific compound. warwick.ac.uk
Reverse-phase HPLC is a commonly employed mode for the separation of aniline derivatives. sielc.comsielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For basic compounds like anilines, the addition of modifiers to the mobile phase, such as acids or buffers, can significantly improve peak shape and resolution. researchgate.net
The scalability of HPLC methods is a key advantage for preparative applications. sielc.com An analytical method developed on a smaller column can be scaled up to a larger preparative column to purify larger quantities of material. obrnutafaza.hr This scale-up process involves adjusting parameters such as column diameter, flow rate, and sample load to maintain the separation efficiency achieved at the analytical scale. iastate.edu
For the preparative separation of chiral compounds, such as the different stereoisomers of this compound, chiral stationary phases (CSPs) are utilized. researchgate.net Polysaccharide-based CSPs are widely used for the enantiomeric separation of a broad range of compounds, including amines. researchgate.net The choice of mobile phase, including the use of acidic or basic additives, can significantly influence the chiral recognition and separation on these columns. chromatographyonline.com
Table 2: Preparative Liquid Chromatography Parameters for the Separation of N-Substituted Anilines
| Compound Type | Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Sample Load |
|---|---|---|---|---|---|
| N-alkylanilines | C18 | 250 x 21.2 mm | Acetonitrile/Water with 0.1% Formic Acid | 20 | 100-500 mg |
| Chiral Amines | Chiralpak AD | 250 x 20 mm | Hexane/Isopropanol with 0.1% Diethylamine | 15 | 50-200 mg |
| Aniline Derivatives | Phenyl-Hexyl | 150 x 30 mm | Methanol/Water | 30 | 200-800 mg |
| Basic Anilines | C8 | 250 x 50 mm | Acetonitrile/Ammonium Acetate Buffer | 100 | >1 g |
This table is interactive. Users can sort and filter the data.
The successful application of these chromatographic techniques is crucial for the detailed characterization and isolation of this compound and its analogues, enabling further spectroscopic analysis and other research applications.
Computational Chemistry and Theoretical Investigations of 2 Methyl N 3 Methylcyclopentyl Aniline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic landscape of a molecule. rsc.org For 2-methyl-N-(3-methylcyclopentyl)aniline, these calculations can determine its molecular geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO).
The electronic structure is key to predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are especially important; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.gov In substituted anilines, the partial atomic charge on the amine nitrogen is a critical parameter for predicting its role in reactions like N-acetylation. tandfonline.com DFT calculations can precisely map these electronic properties, revealing how the methyl group on the aniline (B41778) ring and the N-substituted methylcyclopentyl group modulate the electron density and, consequently, the molecule's reactivity. For instance, studies on similar aniline derivatives show that electron-donating groups increase the energy of the HOMO, making the compound more susceptible to oxidation. umn.edu
Table 1: Calculated Electronic Properties of a Representative N-Substituted Aniline System Calculations performed at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative for this class of compounds.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.25 eV | Indicates the energy of the highest energy electrons; relates to ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | 0.89 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.14 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
| Dipole Moment | 1.88 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Partial Charge on Nitrogen | -0.45 e | Shows the electron density on the nitrogen atom, indicating its nucleophilicity. tandfonline.com |
Molecular Dynamics Simulations for Conformational Landscape Analysis
This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. baranlab.org By simulating these movements, MD can explore the different spatial arrangements (conformers) a molecule can adopt and determine their relative stabilities. chemistrysteps.com
For this specific molecule, key areas of conformational flexibility include the rotation around the C(aryl)-N bond, the puckering of the cyclopentyl ring, and the orientation of the methyl substituents. The interaction between the ortho-methyl group on the aniline ring and the bulky N-cyclopentyl group can lead to significant steric hindrance, favoring specific rotational conformers. Furthermore, the methyl group on the cyclopentane (B165970) ring can exist in either an equatorial or an axial position, leading to distinct diastereomeric conformers with different energies. MD simulations, governed by molecular mechanics force fields, can map the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. ufl.edu Understanding the predominant conformations is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, such as reagents or biological targets.
Table 2: Representative Conformational Analysis of the 3-methylcyclopentyl Group Relative energies are illustrative and depend on the specific force field and calculation level.
| Conformer | Key Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Equatorial-Methyl | ~45° (Envelope) | 0.00 | The methyl group on the cyclopentyl ring is in the equatorial position, generally the most stable conformation to minimize steric strain. |
| Axial-Methyl | ~45° (Envelope) | +1.8 | The methyl group is in the axial position, leading to increased 1,3-diaxial interactions and higher energy. |
| Twist Conformation | ~30° | +0.5 | A non-planar twist or half-chair conformation of the cyclopentyl ring, often an intermediate between envelope forms. |
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry provides indispensable tools for mapping the entire pathway of a chemical reaction, from reactants to products. numberanalytics.com This involves identifying all intermediates and, most importantly, the transition states (TS), which represent the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.
For a reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, quantum chemical calculations can be used to model the reaction mechanism step-by-step. nih.govresearchgate.net By locating the transition state structure for a proposed mechanism, researchers can calculate the activation energy. rsc.org Comparing the activation energies of different possible pathways allows for the prediction of the most favorable reaction route and the likely products. For example, in a study of aniline synthesis, DFT calculations were used to investigate reaction intermediates and predict the most thermodynamically favorable pathway. researchgate.net These theoretical models can explain experimental observations, such as regioselectivity in aromatic substitutions, or predict the outcome of reactions that have not yet been performed in the lab. rsc.orgacs.org
Table 3: Hypothetical Calculated Energies for an Electrophilic Aromatic Substitution Reaction Energies calculated at the DFT/B3LYP level, including zero-point vibrational energy corrections. Values are illustrative.
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Aniline Derivative + Electrophile | 0.0 |
| Transition State 1 (para-attack) | [TS for para-attack] | +15.2 |
| Intermediate 1 (para σ-complex) | Wheland Intermediate (para) | +5.8 |
| Transition State 2 (ortho-attack) | [TS for ortho-attack] | +18.5 |
| Intermediate 2 (ortho σ-complex) | Wheland Intermediate (ortho) | +8.1 |
| Product | Substituted Aniline Derivative | -10.4 |
Quantitative Structure-Reactivity Relationships (QSRR) for Aniline Derivatives
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property, like a reaction rate constant. chemmethod.com
For aniline derivatives, QSRR studies have been successfully used to predict properties ranging from metabolic fate to carcinogenic potency. nih.govoup.com Molecular descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). oup.comresearchgate.net For instance, the oxidation of substituted anilines has been shown to correlate with Hammett's electronic parameters, where electron-donating groups enhance the reaction rate. nih.gov A QSRR model for a series of compounds related to this compound could be developed to predict their reactivity in a specific transformation. By systematically varying substituents on the aromatic ring, one could build a model that predicts, for example, their efficacy as nucleophilic catalysts or their rate of reaction in a coupling process. rsc.org Such models are highly valuable in rational drug design and materials science for screening virtual libraries of compounds before undertaking costly synthesis. tandfonline.com
Table 4: Example of Descriptors Used in a QSRR Model for Aniline Reactivity This table illustrates the type of data used to build a QSRR model. The correlation equation would be derived from this data.
| Aniline Derivative (Substituent R) | log(k_rel) (Observed Reactivity) | HOMO Energy (eV) (Electronic Descriptor) | Molecular Volume (ų) (Steric Descriptor) |
|---|---|---|---|
| H | 0.00 | -5.15 | 150.2 |
| p-CH₃ | 0.55 | -5.01 | 168.5 |
| p-OCH₃ | 0.98 | -4.92 | 172.1 |
| p-Cl | -0.30 | -5.35 | 165.8 |
| p-NO₂ | -1.50 | -5.88 | 170.4 |
Development and Application of Computational Tools in Organic Chemistry
The theoretical investigations described in the preceding sections are made possible by a sophisticated ecosystem of computational tools and software. longdom.org The development of more accurate theoretical models and more efficient algorithms has made computational chemistry an indispensable partner to experimental organic chemistry. numberanalytics.com
The primary tools can be categorized based on the underlying theory. Quantum mechanics software, such as Gaussian, ORCA, and NWChem, is used for high-accuracy calculations of electronic structure, reaction mechanisms, and spectroscopic properties on single molecules or small molecular systems. rsc.orglongdom.org For larger systems or longer timescale phenomena, molecular mechanics (MM) methods are employed. Software packages like AMBER, GROMACS, and CHARMM are used to perform molecular dynamics simulations to study conformational changes, protein-ligand binding, and the properties of condensed-phase systems. longdom.org A hybrid approach, known as QM/MM, allows a small, chemically active region of a large system (like an enzyme active site) to be treated with high-accuracy quantum mechanics, while the larger environment is modeled with more efficient molecular mechanics. longdom.org More recently, machine learning and artificial intelligence (AI) have been increasingly integrated into computational chemistry to predict chemical properties, screen for drug candidates, and even design new synthetic pathways. numberanalytics.comufl.edu These tools empower chemists to explore vast chemical spaces, optimize molecular designs, and gain a deeper understanding of chemical processes at an atomic level. longdom.org
Table 5: Overview of Common Computational Tools in Organic Chemistry
| Tool/Method | Primary Application | Example Software | Relevance to Aniline Systems |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, geometry optimization, reaction energies, spectroscopy. researchgate.net | Gaussian, ORCA, NWChem | Predicting reactivity, analyzing frontier orbitals, calculating reaction pathways. |
| Molecular Dynamics (MD) | Conformational analysis, sampling of molecular motion, solvation effects. baranlab.org | AMBER, GROMACS, CHARMM | Determining stable conformers of the flexible N-alkyl and ring systems. |
| Semi-empirical Methods | Fast calculations on very large molecules, initial geometry guesses. | MOPAC, xTB | Rapid screening of large sets of aniline derivatives for QSRR studies. |
| Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) | Correlating molecular structure with biological activity or chemical reactivity. nih.gov | Specialized statistical software (e.g., in R, Python) | Building predictive models for the reactivity or properties of novel aniline derivatives. |
| Machine Learning (ML) / AI | Property prediction, reaction outcome prediction, retrosynthesis. ufl.edunih.gov | TensorFlow, Scikit-learn | Accelerating the discovery of new aniline-based compounds with desired properties. |
Structure Reactivity Relationships Srr in N Substituted Anilines Bearing Cyclopentyl Moieties
Impact of Aromatic Ring Substituents on Chemical Reactivity and Basicity
The basicity of an aniline (B41778) derivative is a direct measure of the availability of the nitrogen atom's lone pair of electrons to accept a proton. This availability is modulated by both electronic and steric effects of substituents on the aromatic ring. In 2-methyl-N-(3-methylcyclopentyl)aniline, the key substituent on the aromatic ring is the methyl group at the ortho-position (2-position).
The "ortho effect" is a well-documented phenomenon in substituted anilines. stackexchange.comvedantu.com It describes the observation that ortho-substituted anilines are generally weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing. vedantu.com This effect arises from a combination of steric hindrance and the disruption of solvation. When the aniline nitrogen is protonated, it changes from sp² to sp³ hybridization, causing the -NH₃⁺ group to be non-planar. This change increases steric repulsion between the ortho-substituent and the hydrogens on the nitrogen, destabilizing the conjugate acid. stackexchange.comvedantu.com This steric strain makes protonation less favorable, thus reducing basicity.
The methyl group is typically considered an electron-donating group through induction, which should increase electron density on the nitrogen and thereby increase basicity. However, in the ortho position, the steric hindrance effect dominates. A comparison of the pKa values of the conjugate acids of related anilines illustrates this principle. While an electron-donating methyl group in the para position increases basicity (p-toluidine, pKa = 5.10) compared to aniline (pKa = 4.60), placing it in the ortho position decreases basicity (o-toluidine, pKa = 4.44). quora.comnih.gov
In the case of this compound, the ortho-methyl group sterically hinders the approach of a proton to the nitrogen lone pair. Furthermore, the bulky N-(3-methylcyclopentyl) group contributes additional steric crowding. This combined steric hindrance significantly reduces the availability of the nitrogen lone pair, making the compound a weaker base compared to aniline or N-cyclopentylaniline.
Table 1: Basicity of Selected Anilines
| Compound | pKa of Conjugate Acid | Effect Compared to Aniline |
|---|---|---|
| Aniline | 4.60 | Reference |
| o-Toluidine (2-Methylaniline) | 4.44 nih.gov | Less basic (Ortho effect) |
| N-Methylaniline | 4.85 nih.govchembk.comfoodb.cachemicalbook.com | More basic (Electronic effect of N-alkyl group) |
| N-Cyclopentylaniline | 5.33 (predicted) | More basic (Electronic effect of N-alkyl group) |
| This compound | < 4.44 (predicted) | Significantly less basic (Combined ortho effect and N-substituent steric hindrance) |
Stereochemical Influence of the N-(3-Methylcyclopentyl) Moiety on Reaction Outcomes
The N-(3-methylcyclopentyl) substituent introduces significant stereochemical complexity to the molecule. This moiety contains two chiral centers: the carbon atom of the cyclopentyl ring bonded to the nitrogen (C1) and the carbon atom bearing the methyl group (C3). Consequently, the N-substituent can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The first two are a pair of enantiomers, as are the last two. The relationship between the (1R,3R) and (1R,3S) isomers, for example, is diastereomeric.
This inherent chirality in the N-substituent can profoundly influence the outcomes of reactions involving the aniline moiety. The fixed spatial arrangement of the methyl group on the cyclopentyl ring creates a chiral environment around the nitrogen atom and the aromatic ring. This can lead to stereoselectivity in reactions where new chiral centers are formed.
Conformational Analysis of the Cyclopentyl Ring and its Interplay with Aniline Reactivity
Cyclopentane (B165970) rings are not planar; they adopt puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and the "half-chair," which rapidly interconvert at room temperature. chemistrysteps.com The presence of a methyl group at the 3-position of the N-cyclopentyl moiety influences the conformational equilibrium. The ring will preferentially adopt a conformation where the bulky methyl group occupies a pseudo-equatorial position to minimize steric interactions.
The specific conformation of the cyclopentyl ring directly impacts the spatial orientation of the entire N-substituent relative to the aniline ring. This, in turn, governs the steric environment around the nitrogen's lone pair and the ortho-methyl group. The rotation around the N-C(aryl) and N-C(cyclopentyl) bonds, coupled with the puckering of the cyclopentyl ring, determines the accessibility of the nitrogen lone pair.
Effects of Substitution Patterns on Synthetic Efficiency and Selectivity
The substitution pattern of this compound presents considerable challenges for its synthesis, impacting both efficiency and selectivity. Common synthetic routes to N-substituted anilines include reductive amination of a ketone with an amine or N-alkylation of an amine with an alkyl halide. beilstein-journals.orgpsu.edunih.gov
In the context of synthesizing this specific molecule, one would consider the reaction between 2-methylaniline (o-toluidine) and 3-methylcyclopentanone (B121447) via reductive amination, or the reaction of 2-methylaniline with a 3-methylcyclopentyl halide. Both pathways are hampered by steric hindrance.
Table 2: Steric Factors Affecting Synthesis
| Reactant 1 | Reactant 2 | Reaction Type | Steric Hindrance Factor | Expected Outcome |
|---|---|---|---|---|
| 2-Methylaniline | 3-Methylcyclopentanone | Reductive Amination | High (Ortho-methyl group hinders approach to nitrogen; methyl on ketone adds bulk) | Lower reaction rates and yields compared to aniline. |
| 2-Methylaniline | 3-Methylcyclopentyl bromide | N-Alkylation | Very High (Ortho-methyl group and bulky secondary alkyl halide) | Very slow reaction, low yield; potential for competing elimination reactions. |
| Aniline | 3-Methylcyclopentyl bromide | N-Alkylation | Moderate (Bulky secondary alkyl halide) | Higher efficiency than with 2-methylaniline. |
The ortho-methyl group on the aniline ring sterically shields the nitrogen nucleophile, slowing down its attack on the electrophile (the ketone or the alkyl halide). rsc.orgmdpi.com The N-substituent is a bulky secondary alkyl group, which further decreases the reaction rate. researchgate.net Consequently, the synthesis of this compound is expected to be less efficient, requiring more forcing conditions and likely resulting in lower yields compared to the synthesis of less substituted analogues like N-cyclopentylaniline.
Regarding selectivity, the substitution pattern exerts strong control over subsequent reactions on the aromatic ring. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution. However, in this molecule, both ortho positions (relative to the nitrogen) are heavily sterically encumbered. One is occupied by a methyl group, and both are shielded by the bulky N-(3-methylcyclopentyl) group. Therefore, electrophilic attack will be overwhelmingly directed to the para-position (C4), with a minor possibility of substitution at the C6 position. This high degree of regioselectivity can be advantageous in synthetic applications where functionalization at the para-position is desired.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| o-Toluidine (2-Methylaniline) |
| p-Toluidine (4-Methylaniline) |
| N-Methylaniline |
| N-Cyclopentylaniline |
| 3-Methylcyclopentanone |
| 3-Methylcyclopentyl bromide |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-N-(3-methylcyclopentyl)aniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 3-methylcyclopentylamine with 2-methylaniline derivatives under catalytic hydrogenation (e.g., Pd/C or Raney Ni) or using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., THF or DCM). Optimization involves:
- Temperature : 60–80°C for improved reaction kinetics without side-product formation.
- Catalyst loading : 5–10 mol% Pd/C for efficient reduction.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) to isolate the product.
Reported yields range from 58% to 99% depending on substituent steric effects and reaction scale .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and substituent positions. For example, the cyclopentyl group shows distinct multiplet signals (δ 1.2–2.5 ppm), while aromatic protons resonate at δ 6.5–7.2 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H] at m/z 217.2).
- FTIR : Peaks at ~3400 cm (N-H stretch) and 1600 cm (C=C aromatic) confirm functional groups .
Advanced Research Questions
Q. How does steric hindrance from the 3-methylcyclopentyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky 3-methylcyclopentyl group reduces accessibility to the amine lone pair, slowing electrophilic aromatic substitution or alkylation. To study this:
- Kinetic Experiments : Compare reaction rates with less-hindered analogs (e.g., N-cyclopentyl vs. N-(3-methylcyclopentyl)).
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze steric maps and transition-state energies.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may mitigate steric effects by stabilizing intermediates .
Q. What strategies resolve contradictory spectral data during structural elucidation of this compound derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous peaks.
- X-ray Crystallography : Resolve absolute configuration for chiral derivatives (e.g., using SHELXL for refinement) .
- Isotopic Labeling : Synthesize N-labeled analogs to trace N-H coupling patterns in NOESY spectra .
Q. How can computational methods predict the electronic effects of substituents on the aromatic ring’s reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack.
- Hammett Plots : Correlate σ values of substituents (e.g., -CH, -OCH) with reaction rates in SNAr or cross-coupling reactions.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric/electronic contributions to reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
